molecular formula C20H18Cl2N2O3 B11068158 Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate

Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate

Cat. No.: B11068158
M. Wt: 405.3 g/mol
InChI Key: ZTSKUKQYVBFLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate is a complex organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes chloro, cyano, and methyl groups attached to a phenyl ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylaniline with methyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxamide

Uniqueness

Methyl 4-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific and industrial fields

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

methyl 4-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylanilino]-4-oxobutanoate

InChI

InChI=1S/C20H18Cl2N2O3/c1-12-9-15(16(11-23)13-3-5-14(21)6-4-13)17(22)10-18(12)24-19(25)7-8-20(26)27-2/h3-6,9-10,16H,7-8H2,1-2H3,(H,24,25)

InChI Key

ZTSKUKQYVBFLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCC(=O)OC)Cl)C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.